1-Methoxyheptane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

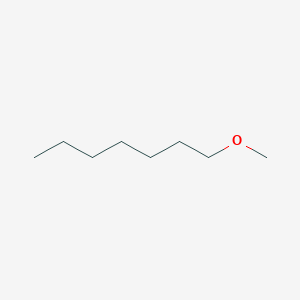

Structure

3D Structure

Properties

CAS No. |

629-32-3 |

|---|---|

Molecular Formula |

C8H18O |

Molecular Weight |

130.23 g/mol |

IUPAC Name |

1-methoxyheptane |

InChI |

InChI=1S/C8H18O/c1-3-4-5-6-7-8-9-2/h3-8H2,1-2H3 |

InChI Key |

GTQXEQRIVGXSAE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCOC |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 1-Methoxyheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physical properties of 1-methoxyheptane (CAS No: 629-32-3), also known as heptyl methyl ether. The information is compiled and presented to serve as a foundational resource for its application in research and development.

Core Physical and Chemical Properties

This compound is a colorless, oily liquid.[1] Its fundamental properties are summarized in the table below, providing a quantitative look at its physical characteristics. These parameters are critical for its handling, use in synthetic chemistry, and for the development of formulations.

| Property | Value | Units |

| Molecular Formula | C8H18O | - |

| Molecular Weight | 130.23 | g/mol |

| Boiling Point | 150 - 150.5 | °C at 760 mmHg |

| Melting Point | -94 (estimated) | °C |

| Density | 0.78 - 0.795 | g/cm³ |

| Refractive Index | 1.404 - 1.4073 | - |

| Flash Point | 35.8 | °C |

| Vapor Pressure | 4.87 | mmHg at 25°C |

Experimental Methodologies: A General Overview

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a substance like this compound, a common laboratory method is distillation.

Apparatus:

-

A round-bottom flask

-

A distillation head with a thermometer adapter

-

A condenser

-

A receiving flask

-

A heating mantle or oil bath

-

A calibrated thermometer

Procedure:

-

The liquid sample (this compound) is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

-

The distillation apparatus is assembled. The thermometer bulb is positioned so that its top is level with the side arm of the distillation head leading to the condenser.

-

The sample is heated gently.

-

As the liquid boils, the vapor rises, and the temperature on the thermometer will increase.

-

The boiling point is recorded as the temperature at which the vapor and liquid are in equilibrium, characterized by a stable temperature reading while the liquid is actively distilling and condensing into the receiving flask.

-

The atmospheric pressure is also recorded, as boiling point is pressure-dependent.

Determination of Density

Density, the mass per unit volume, is a fundamental physical property. For a liquid, it is typically determined using a pycnometer or a digital density meter.

Apparatus:

-

A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

A high-precision analytical balance

-

A constant-temperature water bath

Procedure:

-

The empty pycnometer is cleaned, dried, and its mass is accurately weighed.

-

The pycnometer is filled with the sample liquid (this compound), ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.

-

The filled pycnometer is placed in a constant-temperature water bath until it reaches thermal equilibrium.

-

The pycnometer is removed, dried, and its mass is accurately weighed.

-

The mass of the liquid is determined by subtracting the mass of the empty pycnometer.

-

The volume of the pycnometer is determined by repeating the procedure with a reference liquid of known density, such as deionized water.

-

The density of the sample is calculated by dividing the mass of the sample by the volume of the pycnometer.

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how light propagates through that medium. It is a characteristic property and is often used to identify and assess the purity of liquid samples.

Apparatus:

-

A refractometer (e.g., an Abbé refractometer)

-

A constant-temperature water bath to control the temperature of the refractometer prisms

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index.

-

The temperature of the refractometer prisms is set to a standard value, typically 20°C or 25°C, using the circulating water bath.

-

A few drops of the liquid sample (this compound) are placed on the prism surface.

-

The prism is closed, and the operator looks through the eyepiece.

-

The controls are adjusted to bring the dividing line between the light and dark fields into sharp focus on the crosshairs of the eyepiece.

-

The refractive index is read directly from the instrument's scale.

Workflow for Physical Property Determination

The logical flow for characterizing the physical properties of a liquid sample like this compound is depicted in the following diagram.

Caption: A generalized workflow for determining the physical properties of a liquid.

References

An In-depth Technical Guide to the Chemical Structure and Bonding of 1-Methoxyheptane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methoxyheptane (CH₃O(CH₂)₆CH₃) is an organic compound classified as a methyl ether of heptane. Its chemical properties are largely dictated by the ether functional group and the long alkyl chain. This document provides a comprehensive overview of the chemical structure, bonding, and key physicochemical properties of this compound, intended to serve as a technical resource for professionals in research and development.

Chemical Structure and Identification

This compound consists of a methoxy group (-OCH₃) bonded to a heptyl group. The IUPAC name for this compound is this compound.[1] It is also known by other names such as methyl heptyl ether.[1]

Table 1: Chemical Identification of this compound

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₈H₁₈O | [1] |

| Molecular Weight | 130.23 g/mol | [1] |

| SMILES | CCCCCCCOC | [1] |

| InChI | InChI=1S/C8H18O/c1-3-4-5-6-7-8-9-2/h3-8H2,1-2H3 | [1] |

| CAS Number | 629-32-3 | [1] |

| PubChem CID | 522076 | [1] |

Bonding and Molecular Geometry

The bonding in this compound is characterized by single covalent bonds. The molecule features a flexible structure due to the free rotation around the C-C and C-O single bonds. The heptyl chain is non-polar, while the C-O-C ether linkage introduces a slight polarity to the molecule. The oxygen atom possesses two lone pairs of electrons, making it a hydrogen bond acceptor.[1]

Based on computational models from the PubChem database, the 3D conformation of this compound can be analyzed to determine its bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the molecule's spatial arrangement and its interactions with other molecules.

Table 2: Computed Geometric Parameters of this compound

| Parameter | Atom(s) Involved | Value |

| Bond Length | C-O (methoxy) | ~1.42 Å |

| C-O (heptyl) | ~1.42 Å | |

| C-C (average) | ~1.54 Å | |

| C-H (average) | ~1.10 Å | |

| Bond Angle | C-O-C | ~112° |

| O-C-C | ~109.5° | |

| C-C-C (average) | ~109.5° | |

| Dihedral Angle | C-O-C-C | Variable (due to rotation) |

Note: These values are based on computational models and may vary slightly from experimental data.

Physicochemical Properties

The physical and chemical properties of this compound are influenced by its molecular structure, particularly the presence of the ether group and the length of the alkyl chain.

Table 3: Physicochemical Properties of this compound

| Property | Value | Reference |

| Boiling Point | 150.5 °C at 760 mmHg | |

| Melting Point | -94 °C (estimated) | |

| Density | 0.78 g/cm³ | |

| Refractive Index | 1.404 | |

| Flash Point | 35.8 °C | |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 6 | [1] |

Experimental Protocols

Synthesis via Williamson Ether Synthesis

The Williamson ether synthesis is a common and effective method for preparing ethers like this compound.[2][3][4][5][6] This reaction involves the nucleophilic substitution of a halide by an alkoxide. For the synthesis of this compound, sodium methoxide would be reacted with a 1-haloheptane (e.g., 1-bromoheptane).

Materials:

-

Sodium metal

-

Anhydrous methanol

-

1-Bromoheptane

-

Anhydrous diethyl ether

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Sodium Methoxide: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal to an excess of anhydrous methanol under a nitrogen atmosphere. The reaction is exothermic and will produce sodium methoxide and hydrogen gas. Allow the reaction to proceed until all the sodium has reacted.

-

Ether Formation: To the freshly prepared sodium methoxide solution, add 1-bromoheptane dropwise with stirring.

-

Reflux: Heat the reaction mixture to reflux for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After cooling to room temperature, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude this compound can be further purified by fractional distillation under reduced pressure.

Characterization

GC-MS is a powerful technique for confirming the identity and purity of this compound.[7][8][9][10]

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

-

Capillary column suitable for the analysis of volatile organic compounds (e.g., DB-5 or equivalent).

GC Conditions (Typical):

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Split or splitless, depending on the sample concentration.

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-300.

-

Scan Speed: 2 scans/second.

The mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z 130, along with characteristic fragmentation patterns of ethers, such as alpha-cleavage.[11]

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound.[11][12][13][14][15][16]

Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

¹H NMR Spectroscopy (Typical Parameters):

-

Spectrometer Frequency: 400 MHz

-

Number of Scans: 16

-

Relaxation Delay: 1 s

-

Expected Chemical Shifts (δ):

-

~3.3 ppm (singlet, 3H, -OCH₃)

-

~3.4 ppm (triplet, 2H, -OCH₂-)

-

~1.2-1.6 ppm (multiplets, 10H, -(CH₂)₅-)

-

~0.9 ppm (triplet, 3H, -CH₃)

-

¹³C NMR Spectroscopy (Typical Parameters):

-

Spectrometer Frequency: 100 MHz

-

Number of Scans: 512

-

Relaxation Delay: 2 s

-

Expected Chemical Shifts (δ):

-

~70-75 ppm (-OCH₂)

-

~55-60 ppm (-OCH₃)

-

~20-35 ppm (-(CH₂)₅-)

-

~14 ppm (-CH₃)

-

FTIR spectroscopy can be used to identify the functional groups present in this compound.[11][12][17][18]

Sample Preparation:

-

A thin film of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr).

Expected Characteristic Absorptions:

-

C-H stretching (alkane): 2850-3000 cm⁻¹

-

C-O stretching (ether): A strong, characteristic band in the 1070-1150 cm⁻¹ region.[11][12][16]

Visualizations

References

- 1. This compound | C8H18O | CID 522076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. byjus.com [byjus.com]

- 4. gold-chemistry.org [gold-chemistry.org]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. jk-sci.com [jk-sci.com]

- 7. benchchem.com [benchchem.com]

- 8. uoguelph.ca [uoguelph.ca]

- 9. epa.gov [epa.gov]

- 10. researchgate.net [researchgate.net]

- 11. readchemistry.com [readchemistry.com]

- 12. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. fiveable.me [fiveable.me]

- 15. scribd.com [scribd.com]

- 16. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 17. rockymountainlabs.com [rockymountainlabs.com]

- 18. azooptics.com [azooptics.com]

An In-Depth Technical Guide to the Synthesis of 1-Methoxyheptane from 1-Bromoheptane

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis of 1-methoxyheptane from 1-bromoheptane via the Williamson ether synthesis. This guide details the reaction mechanism, experimental protocols, and relevant quantitative data to support research and development in the chemical and pharmaceutical industries.

Core Principles: The Williamson Ether Synthesis

The synthesis of this compound from 1-bromoheptane is a classic example of the Williamson ether synthesis. This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. In this specific case, the methoxide ion (CH₃O⁻), a potent nucleophile, is generated from a precursor such as sodium methoxide. This nucleophile then attacks the electrophilic carbon atom of 1-bromoheptane, which is bonded to the bromine atom.

The reaction is characterized by a single concerted step where the nucleophile attacks the carbon atom from the backside relative to the leaving group (bromide ion). This backside attack leads to an inversion of stereochemistry at the carbon center, although this is not relevant for the achiral 1-bromoheptane. The choice of a primary alkyl halide, such as 1-bromoheptane, is critical for the success of this synthesis, as it favors the SN2 pathway and minimizes the competing E2 elimination reaction that can occur with secondary and tertiary alkyl halides.

Experimental Section

Materials and Reagents

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |

| 1-Bromoheptane | C₇H₁₅Br | 179.10 | Liquid | -58 | 180 | 1.140 @ 25°C |

| Sodium Methoxide | CH₃ONa | 54.02 | Solid | 127 (decomposes) | N/A | ~0.74 |

| Methanol | CH₄O | 32.04 | Liquid | -97.6 | 64.7 | 0.792 |

| This compound | C₈H₁₈O | 130.23 | Liquid | -70.3 | 152-154 | 0.794 |

| Diethyl Ether | C₄H₁₀O | 74.12 | Liquid | -116.3 | 34.6 | 0.713 |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Solid | 884 | 1429 | 2.664 |

Detailed Experimental Protocol

This protocol is adapted from established procedures for the Williamson ether synthesis.

Step 1: Preparation of Sodium Methoxide Solution

-

To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 100 mL of anhydrous methanol.

-

Carefully add 2.3 g (0.1 mol) of sodium metal in small portions to the methanol. The reaction is exothermic and will generate hydrogen gas, so it must be performed in a well-ventilated fume hood.

-

Allow the sodium to react completely to form a solution of sodium methoxide in methanol.

Step 2: Reaction with 1-Bromoheptane

-

To the freshly prepared sodium methoxide solution, add 17.9 g (0.1 mol) of 1-bromoheptane dropwise through the condenser.

-

Once the addition is complete, heat the reaction mixture to reflux using a heating mantle and maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully add 100 mL of water to the reaction mixture to quench any unreacted sodium methoxide and dissolve the sodium bromide byproduct.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash them with saturated sodium chloride solution (brine) (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent by rotary evaporation.

-

The crude this compound can be purified by fractional distillation under atmospheric pressure. Collect the fraction boiling between 152-154 °C.

Expected Yield: While the specific yield for this reaction can vary, typical yields for Williamson ether syntheses involving primary alkyl halides are in the range of 70-90%.

Reaction Pathway and Workflow

The following diagrams illustrate the key aspects of the synthesis of this compound.

Figure 1. Reaction pathway for the synthesis of this compound.

Figure 2. Experimental workflow for the synthesis of this compound.

Conclusion

The Williamson ether synthesis is a reliable and efficient method for the preparation of this compound from 1-bromoheptane. The use of a primary alkyl halide ensures a high yield of the desired ether product through an SN2 mechanism. This technical guide provides the necessary details for researchers and professionals to successfully synthesize and purify this compound for various applications in drug development and chemical synthesis. Careful adherence to the experimental protocol and safety precautions is essential for a successful outcome.

An In-depth Technical Guide to 1-Methoxyheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-methoxyheptane, a simple ether with applications in the fragrance industry. The document details its chemical identifiers, physical and chemical properties, a detailed experimental protocol for its synthesis via the Williamson ether synthesis, and methods for its characterization.

Core Data Presentation

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| CAS Number | 629-32-3 | [1][2] |

| Molecular Formula | C8H18O | [1][2] |

| Molecular Weight | 130.23 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Synonyms | Methyl heptyl ether, Heptyl methyl ether | |

| InChI | InChI=1S/C8H18O/c1-3-4-5-6-7-8-9-2/h3-8H2,1-2H3 | [2] |

| InChIKey | GTQXEQRIVGXSAE-UHFFFAOYSA-N | [2] |

| SMILES | CCCCCCCOC | [2] |

| DSSTox Substance ID | DTXSID90334841 | [1][2] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Boiling Point | 150.5 °C at 760 mmHg | [1] |

| Density | 0.78 g/cm³ | [1] |

| Refractive Index | 1.404 | [1] |

| Flash Point | 35.8 °C | [1] |

| Vapor Pressure | 4.87 mmHg at 25 °C | [1] |

| Melting Point (estimate) | -94 °C | [1] |

| LogP (octanol-water partition coefficient) | 2.60320 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 6 | [1] |

Experimental Protocols

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloalkane by an alkoxide. In this case, 1-bromoheptane is treated with sodium methoxide.

Synthesis of this compound via Williamson Ether Synthesis

Materials:

-

1-Bromoheptane

-

Sodium methoxide

-

Anhydrous methanol (as solvent)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve sodium methoxide in anhydrous methanol.

-

Addition of Alkyl Halide: To the stirred solution of sodium methoxide, add 1-bromoheptane dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol using a rotary evaporator.

-

Extraction: To the residue, add diethyl ether and water. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Washing: Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate solution and then with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

-

Purification: Remove the diethyl ether by rotary evaporation. The crude this compound can be purified by fractional distillation under atmospheric pressure. Collect the fraction boiling at approximately 150-151 °C.

Characterization Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Sample Preparation: Prepare a dilute solution of the purified this compound in a volatile solvent such as dichloromethane or hexane.

-

Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., a non-polar DB-5ms column).

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 35-300

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in about 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum. The expected signals are a triplet for the terminal methyl group of the heptyl chain, a multiplet for the methylene groups of the heptyl chain, a triplet for the methylene group adjacent to the oxygen, and a singlet for the methoxy group.

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. Each unique carbon atom in the molecule will produce a distinct signal.

Visualizations

Synthesis Workflow for this compound

Caption: Workflow for the synthesis of this compound.

Analytical Characterization Workflow

Caption: Workflow for the analytical characterization of this compound.

References

An In-depth Technical Guide to 1-Methoxyheptane

Introduction

1-Methoxyheptane, systematically named under IUPAC nomenclature, is an organic compound classified as an ether. Its structure consists of a heptyl group bonded to a methoxy group. The chemical formula for this compound is C8H18O.[1][2][3] This document provides a comprehensive overview of its chemical and physical properties, synthesis protocols, and relevant toxicological data for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

The following table summarizes the key physicochemical properties of this compound, compiled from various sources. These data are essential for understanding its behavior in different experimental and environmental conditions.

| Property | Value | Reference |

| Molecular Formula | C8H18O | [1][2][4] |

| Molecular Weight | 130.23 g/mol | [1][2][4] |

| IUPAC Name | This compound | [4] |

| CAS Number | 629-32-3 | [1][2][4] |

| Appearance | Colorless oily liquid | [2] |

| Density | 0.78 g/cm³ | [1] |

| Boiling Point | 150.5°C at 760 mmHg | [1][2][3] |

| Melting Point | -94°C (estimate) | [1][2] |

| Flash Point | 35.8°C | [1] |

| Refractive Index | 1.404 | [1] |

| Vapor Pressure | 4.87 mmHg at 25°C | [1] |

| LogP (Octanol-Water) | 2.60320 | [1] |

| XLogP3 | 3.5 | [1][4] |

| Hydrogen Bond Donor Count | 0 | [1][4] |

| Hydrogen Bond Acceptor Count | 1 | [1][4] |

| Rotatable Bond Count | 6 | [1][4] |

| Exact Mass | 130.135765193 Da | [1][4] |

| SMILES | CCCCCCCCOC | [1][4] |

Experimental Protocols: Synthesis of this compound

This compound can be synthesized via several routes. The Williamson ether synthesis is a common and effective method. Below are two detailed protocols based on this reaction.

Protocol 1: From 1-Bromoheptane and Sodium Methoxide

This method involves the reaction of a haloalkane (1-bromoheptane) with an alkoxide (sodium methoxide).

-

Materials:

-

1-Bromoheptane

-

Sodium methoxide

-

Dimethyl sulfoxide (DMSO) (solvent)

-

-

Procedure:

-

In a reaction vessel, dissolve 1-bromoheptane in dimethyl sulfoxide.

-

Add sodium methoxide to the solution.

-

Heat the reaction mixture to 50°C.

-

Maintain the temperature and stir the mixture to allow the reaction to proceed. The nucleophilic methoxide ion displaces the bromide ion from 1-bromoheptane.

-

Monitor the reaction progress using a suitable analytical technique (e.g., gas chromatography).

-

Upon completion, the product, this compound, can be isolated and purified using standard techniques such as distillation.[1]

-

Protocol 2: From n-Heptyl Chloride and Sodium Methoxide

This protocol is similar to the first but uses a different starting haloalkane.

-

Materials:

-

n-Heptyl chloride

-

Sodium methoxide

-

Methanol (solvent)

-

-

Procedure:

-

Prepare a solution of sodium methoxide in methanol.

-

Add n-heptyl chloride to the methanolic solution of sodium methoxide.

-

The reaction proceeds via an SN2 mechanism, where the methoxide ion attacks the carbon atom bonded to the chlorine, displacing the chloride ion.

-

The reaction mixture is typically stirred at room temperature or gently heated to increase the reaction rate.

-

After the reaction is complete, the resulting this compound is separated from the by-product (sodium chloride) and the solvent.

-

Purification is generally achieved through fractional distillation.[2]

-

Diagrams

Caption: Workflow for the synthesis of this compound.

Applications and Biological Activity

While not widely cited in drug development literature, this compound has applications in other industries and has been the subject of toxicological studies, which are pertinent to drug safety assessment.

-

Perfumery: this compound is utilized as a modifier for fresh green notes in perfumes.[2] It is particularly effective in the top notes of herbal or green floral fragrances and blends well with scents like lavender and bayberry.[2]

-

Toxicology: A short-term oral toxicity study was conducted on this compound in male rats.[5] This research is valuable for understanding the potential biological effects of aliphatic ethers. In contrast to some structurally similar compounds like 1,6-dimethoxyhexane, which exhibits significant testicular toxicity, this compound showed little to no impact on testis function under similar repeated exposure conditions.[5] This suggests a lower toxicity profile for this compound in this context, an important consideration in the safety assessment of any compound intended for further development.

Safety Information

According to available Safety Data Sheets (SDS), this compound presents several hazards.

-

Hazards: It is classified as harmful if inhaled (Acute toxicity, Inhalation, Category 4). It is also toxic to aquatic life with long-lasting effects (Hazardous to the aquatic environment, long-term hazard, Category 2).

-

Precautions: When handling this chemical, it is advised to avoid breathing mist or vapors and to use it only outdoors or in a well-ventilated area. Release into the environment should be avoided. In case of inhalation, the individual should be moved to fresh air.

-

Carcinogenicity: No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA.

This compound is a well-characterized ether with established physicochemical properties and synthesis methods. While its primary application lies in the fragrance industry, toxicological studies provide valuable data for safety and risk assessment, a critical component of drug development. The compound's relatively low toxicity in preliminary studies, compared to some of its structural analogs, makes it an interesting subject for further investigation in various chemical and biological research fields.

References

The Unassuming History of 1-Methoxyheptane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methoxyheptane, a simple aliphatic ether, holds a modest yet illustrative place in the broader history of organic synthesis. While not marked by a singular momentous discovery, its existence is a direct consequence of the foundational principles of ether synthesis developed in the 19th century. This technical guide delves into the historical context of its likely first synthesis, its physicochemical properties, and the established experimental protocols for its preparation. The information is presented to be a practical resource for professionals in the chemical and pharmaceutical sciences.

Historical Context: The Dawn of Ether Synthesis

The synthesis of ethers predates the formal establishment of organic chemistry. Early methods, dating back to the 13th century, involved the acid-catalyzed dehydration of alcohols, a process that was not well understood at the time. It was the seminal work of Alexander Williamson in 1850 that brought clarity to the structure of ethers and provided a versatile and rational synthetic method—the Williamson ether synthesis.[1][2] This reaction, involving an alkoxide and an alkyl halide, became the cornerstone of ether preparation and remains a fundamental reaction in modern organic chemistry.[1][3]

Given the straightforward nature of the Williamson ether synthesis, it is highly probable that this compound was first synthesized in the late 19th or early 20th century as part of systematic studies on the preparation and properties of homologous series of ethers. However, a specific, documented "discovery" of this particular compound is not prominent in the historical chemical literature, suggesting its synthesis was a routine application of a well-established method rather than a notable research breakthrough.

Physicochemical Properties of this compound

The physical and chemical characteristics of this compound are well-documented, reflecting its simple, unbranched structure. This data is crucial for its handling, purification, and application in various chemical processes.

| Property | Value | Reference |

| Molecular Formula | C8H18O | [4][5][6] |

| Molecular Weight | 130.23 g/mol | [4][6] |

| Boiling Point | 150.5 °C at 760 mmHg | [4][5] |

| Density | 0.78 g/cm³ | [4][5] |

| Refractive Index | 1.404 | [4][5] |

| Flash Point | 35.8 °C | [4] |

| Melting Point | -94 °C (estimate) | [4][7] |

| Vapor Pressure | 4.87 mmHg at 25°C | [4] |

| CAS Number | 629-32-3 | [4][6] |

Experimental Protocol: Synthesis of this compound via Williamson Ether Synthesis

The most common and efficient method for the laboratory preparation of this compound is the Williamson ether synthesis. This involves the reaction of a heptyl halide with sodium methoxide.

Reaction:

CH₃(CH₂)₆Br + NaOCH₃ → CH₃(CH₂)₆OCH₃ + NaBr

Materials:

-

1-Bromoheptane (or 1-chloroheptane)

-

Sodium methoxide

-

Anhydrous methanol or another suitable polar aprotic solvent (e.g., DMF, DMSO)

-

Apparatus for heating under reflux with a condenser and drying tube

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Preparation of the Alkoxide: A solution of sodium methoxide is prepared by carefully dissolving sodium metal in an excess of anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon). Alternatively, commercial sodium methoxide can be used.

-

Reaction Setup: The reaction is typically carried out in a round-bottom flask equipped with a reflux condenser. The sodium methoxide solution in methanol is placed in the flask.

-

Addition of Alkyl Halide: 1-Bromoheptane is added dropwise to the stirred solution of sodium methoxide.

-

Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for a period sufficient to ensure complete reaction, which can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After the reaction is complete, the mixture is cooled to room temperature. The solvent (methanol) is removed under reduced pressure. Water is then added to the residue to dissolve the sodium bromide byproduct.

-

Extraction: The aqueous mixture is transferred to a separatory funnel, and the crude this compound is extracted with a suitable organic solvent, such as diethyl ether or dichloromethane. The organic layer is washed with water and then with brine to remove any remaining water-soluble impurities.

-

Drying and Purification: The organic extract is dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate). The drying agent is removed by filtration, and the solvent is evaporated to yield the crude product.

-

Final Purification: The crude this compound is purified by fractional distillation to obtain the final product with high purity.

Logical Relationship of Synthesis

The synthesis of this compound via the Williamson ether synthesis follows a clear logical progression from starting materials to the final product.

Caption: Williamson Ether Synthesis of this compound.

Applications

The primary application of this compound is in the fragrance industry.[7] It is used as a modifier in perfumes, particularly to impart fresh, green, and herbal notes.[7] Its stability in various media, such as soaps and powders, makes it a versatile ingredient in a range of consumer products.[7]

Conclusion

While the discovery of this compound lacks a specific historical narrative, its existence and preparation are firmly rooted in the fundamental principles of organic chemistry established in the 19th century. The Williamson ether synthesis provides a reliable and straightforward method for its production. The well-characterized physicochemical properties of this compound have led to its application in the fragrance industry. This guide provides a concise yet comprehensive overview of the technical information relevant to this simple ether, serving as a valuable resource for researchers and professionals in the chemical sciences.

References

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 3. byjus.com [byjus.com]

- 4. This compound|lookchem [lookchem.com]

- 5. This compound | 629-32-3 [chemnet.com]

- 6. This compound | C8H18O | CID 522076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

An In-depth Technical Guide to the Theoretical Properties of C8H18O Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and physicochemical properties of various C8H18O isomers. A thorough understanding of these properties is crucial for applications in chemical synthesis, solvent formulation, and particularly in drug development, where molecular characteristics significantly influence pharmacokinetic and pharmacodynamic profiles. This document summarizes key quantitative data, details experimental and computational methodologies for property determination, and presents logical workflows to aid in research and development.

Quantitative Physicochemical Properties of C8H18O Isomers

The structural diversity of C8H18O isomers leads to a range of physicochemical properties. The following table provides a comparative summary of key theoretical and experimentally determined properties for several common octanol and ether isomers.

| Isomer Name | IUPAC Name | CAS Number | Boiling Point (°C) | Density (g/mL at 20°C) | logP (Octanol-Water Partition Coefficient) | Standard Enthalpy of Formation (gas, kJ/mol) |

| 1-Octanol | Octan-1-ol | 111-87-5 | 195 | 0.824 | 3.0 | -356 ± 5[1] |

| 2-Octanol | Octan-2-ol | 123-96-6 | 179 | 0.819 | 2.9 | -366.0[2] |

| 3-Octanol | Octan-3-ol | 589-98-0 | 175[3] | 0.818[3] | 2.8[4] | - |

| 2-Ethyl-1-hexanol | 2-Ethylhexan-1-ol | 104-76-7 | 183-186[5][6] | 0.833[5] | 2.9[6] | -432.88 (liquid)[7] |

| 2,2,4-Trimethyl-1-pentanol | 2,2,4-Trimethyl-1-pentanol | 123-44-4 | 168[8] | 0.834[8] | - | - |

| Di-n-butyl ether | 1-Butoxybutane | 142-96-1 | 142[9] | 0.769 | 3.21[10] | - |

Experimental and Computational Protocols

The determination of the physicochemical properties of C8H18O isomers involves a combination of established experimental techniques and increasingly sophisticated computational methods.

Experimental Methodologies

2.1.1. Determination of Boiling Point

A common and effective method for determining the boiling point of small quantities of liquid isomers is the Thiele tube method .

-

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. In this method, a small sample is heated in a side-arm test tube (Thiele tube) containing a high-boiling point liquid (e.g., mineral oil) to ensure uniform heating.

-

Procedure:

-

A small amount of the C8H18O isomer is placed in a small test tube.

-

A capillary tube, sealed at one end, is placed open-end-down into the test tube.

-

The test tube is attached to a thermometer and immersed in the Thiele tube.

-

The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube expands and escapes.

-

When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.

-

The heat source is then removed, and the liquid is allowed to cool.

-

The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

-

2.1.2. Determination of Density

The density of liquid C8H18O isomers can be accurately determined using a pycnometer or more simply with a graduated cylinder and an analytical balance .

-

Principle: Density is defined as mass per unit volume.

-

Procedure (using graduated cylinder and balance):

-

The mass of a clean, dry graduated cylinder is accurately measured using an analytical balance.

-

A known volume of the C8H18O isomer is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.

-

The mass of the graduated cylinder containing the isomer is then measured.

-

The mass of the isomer is calculated by subtracting the mass of the empty graduated cylinder.

-

The density is calculated by dividing the mass of the isomer by its volume.

-

2.1.3. Determination of Octanol-Water Partition Coefficient (logP)

The shake-flask method is a standard technique for the experimental determination of the octanol-water partition coefficient.

-

Principle: The logP value is the logarithm of the ratio of the concentrations of a solute in a two-phase system of n-octanol and water at equilibrium.

-

Procedure:

-

A known amount of the C8H18O isomer is dissolved in a mixture of n-octanol and water in a separatory funnel.

-

The mixture is shaken vigorously to allow for the partitioning of the isomer between the two phases until equilibrium is reached.

-

The mixture is then allowed to stand until the two phases have completely separated.

-

A sample is taken from each phase (n-octanol and water).

-

The concentration of the isomer in each sample is determined using an appropriate analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

-

Computational Methodologies

Computational chemistry provides powerful tools for predicting the properties of molecules, which can be particularly useful for screening large numbers of isomers or for understanding structure-property relationships.

2.2.1. Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to predict a variety of molecular properties.

-

Application: DFT can be used to calculate optimized molecular geometries, vibrational frequencies, and electronic properties, which can then be used to predict properties like boiling point and enthalpy of formation.

-

Methodology:

-

The 3D structure of the C8H18O isomer is built using molecular modeling software.

-

The geometry of the molecule is optimized using a selected DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, cc-pVTZ).

-

Properties are calculated from the optimized structure. For instance, solvation models (e.g., SMD, PCM) can be used to calculate the free energy of solvation in different solvents, which is a key component in predicting the octanol-water partition coefficient.

-

2.2.2. Quantitative Structure-Property Relationship (QSPR)

QSPR models are statistical models that relate the chemical structure of a series of compounds to their physicochemical properties.[9]

-

Principle: These models are based on the assumption that the properties of a chemical are a function of its molecular structure.

-

Methodology:

-

A dataset of C8H18O isomers with known experimental values for a particular property (e.g., boiling point) is compiled.

-

A large number of molecular descriptors (numerical representations of molecular structure) are calculated for each isomer.

-

Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that correlates a subset of the molecular descriptors with the property of interest.[9]

-

The resulting model can then be used to predict the property for new or unmeasured C8H18O isomers.

-

Visualization of Workflows

The following diagrams illustrate key workflows in the study of C8H18O isomers.

References

- 1. 1-Octanol [webbook.nist.gov]

- 2. 2-Octanol (CAS 123-96-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Acute toxicity of alcohols: prediction by QSAR analysis and by molecular similarity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. n-Butyl ether (CAS 142-96-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. 1-Hexanol, 2-ethyl- [webbook.nist.gov]

- 8. n-Butyl ether [webbook.nist.gov]

- 9. A Quantitative Structure-Property Relationship (QSPR) Study of Aliphatic Alcohols by the Method of Dividing the Molecular Structure into Substructure - PMC [pmc.ncbi.nlm.nih.gov]

- 10. General Equation for Expressing the Physicochemical Properties of Aliphatic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Methoxyheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-methoxyheptane, also known as methyl heptyl ether. The information is presented to support research and development activities where this compound may be of interest.

Core Physicochemical Data

This compound is an organic compound classified as an ether. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C8H18O | [1] |

| Molecular Weight | 130.23 g/mol | [1] |

| Alternate Names | Methyl heptyl ether, Heptyl methyl ether | [1][2][3] |

| CAS Number | 629-32-3 | [1][2] |

| Density | 0.795 g/mL | [3] |

| Boiling Point | 150.5°C at 760 mmHg | |

| Flash Point | 35.8°C | |

| Refractive Index | 1.404 |

Synthesis of this compound

The primary method for the synthesis of this compound is the Williamson ether synthesis.[4][5][6][7] This reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of a methoxide ion on a heptyl halide.

Generalized Experimental Protocol: Williamson Ether Synthesis

The following is a generalized experimental protocol for the synthesis of this compound, based on established procedures for similar ethers.[6][8] Optimization of specific conditions such as reaction time and temperature may be necessary to achieve desired yields and purity.

Materials and Reagents:

-

1-Heptanol or a 1-haloheptane (e.g., 1-bromoheptane)

-

Sodium hydride (NaH) or Sodium metal (Na)

-

A methylating agent (e.g., methyl iodide, dimethyl sulfate)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate or sodium sulfate for drying

-

Standard organic synthesis glassware

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Alkoxide Formation:

-

Under an inert atmosphere, dissolve 1-heptanol in an anhydrous solvent such as THF in a dry round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a stoichiometric equivalent of a strong base, such as sodium hydride, portion-wise. The reaction will produce hydrogen gas.

-

Allow the mixture to stir until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium heptoxide.

-

-

Ether Formation:

-

To the freshly prepared sodium heptoxide solution, add a stoichiometric equivalent of a methylating agent, such as methyl iodide, dropwise.

-

After the addition is complete, the reaction mixture can be allowed to warm to room temperature and may be refluxed for several hours to ensure the reaction goes to completion.

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude this compound can be purified by fractional distillation.

-

Logical Relationships in this compound Synthesis

The synthesis of this compound via the Williamson ether synthesis involves a clear logical progression from starting materials to the final product. This relationship can be visualized as follows:

Caption: Logical flow of this compound synthesis.

References

- 1. This compound | C8H18O | CID 522076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl heptyl ether [webbook.nist.gov]

- 3. methyl heptyl ether [stenutz.eu]

- 4. scholarship.richmond.edu [scholarship.richmond.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. Khan Academy [khanacademy.org]

- 8. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for 1-Methoxyheptane as a Non-polar Solvent

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 1-methoxyheptane as a non-polar solvent in various laboratory and research settings. Due to its specific physicochemical properties, this compound presents itself as a viable alternative to conventional non-polar solvents, offering a unique balance of characteristics that can be advantageous in certain applications.

Introduction to this compound

This compound (also known as methyl heptyl ether) is a dialkyl ether with the chemical formula C8H18O. Its structure, consisting of a methoxy group attached to a seven-carbon alkyl chain, imparts a predominantly non-polar character, making it a suitable solvent for a range of non-polar and moderately polar compounds. While not as commonly used as other ethers like diethyl ether or tetrahydrofuran (THF), its properties suggest potential benefits in specific synthetic, extractive, and analytical applications. One area of investigation for this compound includes its potential use as a surface modifier.[1]

Ethers, in general, are valued as solvents for their ability to dissolve a wide array of both polar and non-polar substances, their relatively low boiling points for easy removal, and their low reactivity, which prevents interference with many chemical reactions.[2]

Physicochemical Properties

The utility of a solvent is largely determined by its physical and chemical properties. A summary of the key properties of this compound is presented below, alongside a comparison with other common non-polar solvents.

Table 1: Physicochemical Properties of this compound and Common Non-polar Solvents

| Property | This compound | n-Hexane | Diethyl Ether | Toluene | Cyclopentyl Methyl Ether (CPME) |

| CAS Number | 629-32-3 | 110-54-3 | 60-29-7 | 108-88-3 | 5614-37-9 |

| Molecular Formula | C8H18O | C6H14 | C4H10O | C7H8 | C6H12O |

| Molecular Weight ( g/mol ) | 130.23 | 86.18 | 74.12 | 92.14 | 100.16 |

| Boiling Point (°C) | 150.5 | 69 | 34.6 | 111 | 106 |

| Density (g/mL at 20°C) | ~0.78 | ~0.66 | ~0.71 | ~0.87 | ~0.86 |

| Flash Point (°C) | 35.8 | -22 | -45 | 4 | -1 |

| Water Solubility | Very low | Insoluble | Slightly soluble (6.9 g/100 mL) | Insoluble | Low (1.1 g/100 mL) |

| Relative Polarity | Low | 0.009 | 0.117 | 0.099 | Low |

Note: Some data are estimated or collated from various sources. Exact values may vary.

The higher boiling point of this compound compared to hexane and diethyl ether can be advantageous for reactions requiring elevated temperatures, allowing for a wider operational range and potentially faster reaction kinetics. Its low water solubility is beneficial for efficient phase separation in extraction processes.

Potential Applications

Based on its properties and by analogy with other dialkyl ethers, this compound can be considered for the following applications:

This compound can serve as a reaction medium for various organic transformations, particularly those involving non-polar reagents and intermediates.

-

Grignard Reactions: While ethers like diethyl ether and THF are standard solvents for Grignard reactions due to their ability to solvate the magnesium center, the higher boiling point of this compound could be beneficial for reactions that are sluggish at lower temperatures.

-

Palladium-Catalyzed Cross-Coupling Reactions: Non-polar solvents are often used in common cross-coupling reactions like Suzuki and Heck couplings. The stability and higher boiling point of this compound could make it a suitable alternative to toluene or dioxane in certain cases.

-

Reactions Requiring Inert Media: As an ether, this compound is relatively inert and less prone to peroxide formation than diethyl ether, making it a potentially safer option for reactions sensitive to oxidation.

The low polarity and very low water solubility of this compound make it a promising candidate for liquid-liquid extractions.

-

Extraction of Natural Products: It can be used to extract non-polar compounds such as lipids, essential oils, and other secondary metabolites from plant and microbial sources.

-

Work-up of Organic Reactions: In aqueous work-ups, this compound can be used to extract organic products from the aqueous phase, with the advantage of a clear and efficient phase separation.

While not extensively documented, this compound could potentially be used as a component of the mobile phase in normal-phase chromatography for the separation of non-polar compounds. Its elution strength would likely be similar to that of other ethers or alkanes.

Experimental Protocols (Generalized)

The following are generalized protocols and should be optimized for specific applications.

Objective: To perform a Grignard reaction using this compound as the solvent.

Materials:

-

Magnesium turnings

-

Alkyl or aryl halide

-

Aldehyde, ketone, or other electrophile

-

This compound (anhydrous)

-

Iodine crystal (as initiator)

-

Apparatus: Three-necked round-bottom flask, reflux condenser, dropping funnel, nitrogen inlet, magnetic stirrer.

Procedure:

-

Assemble the glassware and dry thoroughly in an oven. Allow to cool under a stream of dry nitrogen.

-

Place the magnesium turnings and a crystal of iodine in the reaction flask.

-

Add a small amount of anhydrous this compound.

-

In the dropping funnel, prepare a solution of the alkyl or aryl halide in anhydrous this compound.

-

Add a small portion of the halide solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle reflux.

-

Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to the desired temperature (e.g., 0 °C).

-

Add a solution of the electrophile in anhydrous this compound dropwise.

-

After the addition, allow the reaction to proceed to completion (monitor by TLC).

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Perform an aqueous work-up and extract the product with this compound or another suitable solvent.

-

Dry the organic layer, remove the solvent under reduced pressure, and purify the product.

Objective: To extract a non-polar organic compound from an aqueous solution using this compound.

Materials:

-

Aqueous solution containing the target compound

-

This compound

-

Separatory funnel

-

Beakers or flasks for collection

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Pour the aqueous solution into a separatory funnel of appropriate size.

-

Add a volume of this compound to the separatory funnel. The optimal volume will depend on the partition coefficient of the compound.

-

Stopper the funnel and invert it gently, making sure to vent frequently to release any pressure buildup.

-

Shake the funnel vigorously for 1-2 minutes to ensure thorough mixing of the two phases.

-

Place the funnel in a ring stand and allow the layers to separate completely. This compound is less dense than water and will form the upper layer.

-

Drain the lower aqueous layer into a beaker.

-

Drain the upper organic layer (containing the extracted compound) into a separate flask.

-

For higher recovery, the aqueous layer can be returned to the separatory funnel and the extraction process repeated with fresh this compound.

-

Combine the organic extracts and dry over a suitable drying agent.

-

Filter or decant the dried organic solution and remove the this compound by rotary evaporation to isolate the product.

Safety and Handling

-

Flammability: this compound is a flammable liquid and should be handled away from ignition sources.

-

Inhalation: Avoid inhaling vapors. Use in a well-ventilated area or a fume hood.

-

Skin and Eye Contact: Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for flammable organic solvents.

Visualizations

Conclusion

This compound possesses a set of physicochemical properties that make it a potentially valuable non-polar solvent for various applications in research and development. Its higher boiling point, low water solubility, and likely reduced tendency to form peroxides compared to some other ethers are notable advantages. While specific documented applications in the scientific literature are currently limited, the generalized protocols and comparative data provided here offer a solid foundation for researchers to explore its use as a greener and effective alternative to conventional non-polar solvents in their work. Further investigation into its solubility characteristics and performance in a wider range of chemical reactions is warranted to fully establish its utility.

References

1-Methoxyheptane: Application Notes and Protocols in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methoxyheptane, also known as methyl heptyl ether, is an aliphatic ether with potential applications in organic synthesis, primarily as a solvent. Its physicochemical properties, such as a relatively high boiling point and low polarity, suggest its utility in a range of chemical transformations. This document provides an overview of its synthesis, physical characteristics, and potential applications, drawing parallels with other well-studied ethers. Detailed protocols for its synthesis via the Williamson ether synthesis are presented, alongside a discussion of its prospective role as a greener alternative to conventional solvents.

Physicochemical Properties

A comprehensive understanding of a solvent's physical properties is crucial for its application in synthesis. The properties of this compound are summarized below, providing a basis for its consideration in various reaction conditions.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₈O | [1][2] |

| Molecular Weight | 130.23 g/mol | [1][2] |

| Boiling Point | 150.5 °C at 760 mmHg | [1] |

| Melting Point | -94 °C (estimate) | [1] |

| Density | 0.78 g/cm³ | [1] |

| Flash Point | 35.8 °C | [1] |

| Refractive Index | 1.404 | [1] |

| LogP | 2.60320 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

Synthesis of this compound via Williamson Ether Synthesis

The most common and straightforward method for the preparation of this compound is the Williamson ether synthesis. This reaction proceeds via an Sₙ2 mechanism, involving the nucleophilic attack of a methoxide ion on an n-heptyl halide.

Reaction Scheme

Caption: Williamson Ether Synthesis of this compound.

Experimental Protocol

Materials:

-

1-Bromoheptane

-

Sodium methoxide

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Tetrahydrofuran (THF)

-

Magnetic stirrer and heating mantle

-

Round-bottom flask with reflux condenser

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium methoxide (1.1 equivalents) in anhydrous DMSO or THF.

-

Addition of Alkyl Halide: To the stirred solution, add 1-bromoheptane (1.0 equivalent) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 50-70 °C and maintain stirring.[1] Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Extraction: Transfer the reaction mixture to a separatory funnel containing water. Extract the aqueous layer with diethyl ether or another suitable organic solvent (2 x 50 mL).

-

Washing: Combine the organic layers and wash with brine to remove any remaining water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

-

Purification: The crude product can be further purified by fractional distillation to obtain pure this compound.

Potential Applications in Organic Synthesis

While specific documented uses of this compound in organic synthesis protocols are limited in the reviewed literature, its properties suggest potential as a valuable solvent. Ethers are generally unreactive towards many reagents, making them excellent reaction media.[3]

As a "Green" Solvent Alternative

The principles of green chemistry encourage the use of solvents with lower toxicity, higher boiling points (to reduce volatility and emissions), and better recyclability. This compound exhibits several characteristics that align with these principles, similar to other ethers like cyclopentyl methyl ether (CPME) which has been recognized as an eco-friendly solvent.[4]

Caption: Potential "Green" Attributes of this compound.

Potential in Grignard Reactions

Grignard reagents are typically prepared in ethereal solvents like diethyl ether or THF.[5] These solvents are crucial as they solvate the magnesium center, facilitating the formation of the organomagnesium halide. This compound, being an ether, could potentially serve as a solvent for Grignard reactions. Its higher boiling point compared to diethyl ether could be advantageous for reactions requiring higher temperatures. However, its efficacy would need to be experimentally verified, as the structure of the ether can influence the stability and reactivity of the Grignard reagent.

Use in Nucleophilic Substitution and Other Reactions

The inert nature of ethers makes them suitable solvents for a variety of reactions, including nucleophilic substitutions (Sₙ1 and Sₙ2). This compound's relatively low polarity would be suitable for reactions involving non-polar to moderately polar reactants. Its chemical stability under a range of conditions, including towards organometallic reagents, suggests its potential broad applicability.[4]

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions. It may cause skin and eye irritation.[4] It is essential to work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a readily synthesizable aliphatic ether with physicochemical properties that suggest its potential as a useful solvent in organic synthesis. While specific application protocols are not yet widely reported, its high boiling point, chemical inertness, and similarity to established "green" solvents like CPME indicate that it could be a viable alternative to more traditional ethereal solvents. Further research into its performance in various reaction types, such as Grignard reactions and nucleophilic substitutions, is warranted to fully establish its utility for researchers and professionals in drug development and chemical synthesis.

References

Prospecting 1-Methoxyheptane as a Green Solvent in Pharmaceutical Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction:

The pharmaceutical industry is increasingly prioritizing the adoption of green chemistry principles to minimize its environmental impact. A key focus of this initiative is the replacement of hazardous and environmentally persistent solvents with safer, more sustainable alternatives.[1][2] This document explores the potential of 1-methoxyheptane as a green solvent in pharmaceutical chemistry. While not yet established in widespread pharmaceutical applications, its physicochemical properties suggest it could serve as a viable alternative to conventional ether and hydrocarbon solvents. These notes provide a summary of its properties, a comparative evaluation against green solvent criteria, and hypothetical protocols for its evaluation in common pharmaceutical processes.

Physicochemical Properties of this compound

A comprehensive understanding of a solvent's physical and chemical properties is fundamental to assessing its potential applications. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C8H18O | [3] |

| Molecular Weight | 130.23 g/mol | [3] |

| Boiling Point | 150.5 °C at 760 mmHg | [4] |

| Density | 0.78 g/cm³ | [4] |

| Flash Point | 35.8 °C | [4] |

| logP (Octanol-Water Partition Coefficient) | 2.60320 - 3.5 | [5] |

| Hydrogen Bond Donor Count | 0 | [5] |

| Hydrogen Bond Acceptor Count | 1 | [5] |

| Vapor Pressure | 4.87 mmHg at 25°C | [4][5] |

Evaluation of this compound as a Green Solvent

The suitability of a solvent in the context of green chemistry is evaluated based on several criteria. The following table assesses this compound against these principles, drawing comparisons to commonly used, less "green" solvents like tetrahydrofuran (THF) and diethyl ether.

| Green Chemistry Criterion | Evaluation of this compound | Comparison with THF & Diethyl Ether |

| Source | Typically synthesized from petroleum-based sources. | Also derived from petrochemicals. Some greener alternatives like 2-Methyltetrahydrofuran (2-MeTHF) are bio-based.[6][7] |

| Toxicity & Safety | Harmful if inhaled. The long-term health effects are not well-studied. Its higher boiling point and lower vapor pressure compared to diethyl ether reduce inhalation exposure risk. | Diethyl ether is highly volatile and flammable. THF can form explosive peroxides.[8] |

| Environmental Fate | Toxic to aquatic life with long-lasting effects. Its biodegradability is not extensively documented. | Halogenated solvents are a significant concern for environmental persistence. Ethers, in general, are of environmental interest. |

| Energy Consumption | Higher boiling point requires more energy for distillation and removal compared to lower boiling point ethers. | Diethyl ether has a very low boiling point, requiring less energy for removal but also leading to significant evaporative losses. |

| Recyclability | Its relatively high boiling point could facilitate easier recovery and recycling through distillation compared to more volatile solvents. | Recycling of lower boiling point solvents can be energy-intensive due to the need for efficient condensation. |

| Performance | As an ether, it is a polar aprotic solvent. The heptyl group imparts significant non-polar character, suggesting good solubility for non-polar compounds. | THF and diethyl ether are excellent solvents for a wide range of organic reactions but have limitations due to their volatility and peroxide formation. |

Proposed Applications and Experimental Protocols

Based on its chemical structure as an ether with a long alkyl chain, this compound is a candidate for replacing other ether solvents or non-polar hydrocarbon solvents in various pharmaceutical processes.

Potential Applications:

-

Reaction Solvent: As a potential substitute for THF, diethyl ether, or 1,4-dioxane in organometallic reactions (e.g., Grignard reactions), cross-coupling reactions, or other reactions requiring a polar aprotic medium. Its higher boiling point could be advantageous for reactions requiring elevated temperatures.

-

Extraction Solvent: Its lipophilic nature, indicated by a high logP value, suggests it could be an effective solvent for the extraction of active pharmaceutical ingredients (APIs) from aqueous solutions or natural products.

-

Chromatography Mobile Phase Component: It could be investigated as a component in normal-phase chromatography, potentially replacing hexane or heptane in solvent mixtures.

Experimental Protocol 1: Evaluation of this compound as a Reaction Solvent in a Suzuki Cross-Coupling Reaction

Objective: To assess the performance of this compound as a solvent in a model Suzuki cross-coupling reaction and compare it to a standard solvent like THF.

Materials:

-

Aryl halide (e.g., 4-bromoanisole)

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

This compound (anhydrous)

-

Tetrahydrofuran (THF, anhydrous)

-

Internal standard (e.g., dodecane)

-

Standard laboratory glassware and reaction setup (round-bottom flask, condenser, magnetic stirrer, heating mantle, inert atmosphere apparatus)

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for analysis

Procedure:

-

Reaction Setup: In two separate round-bottom flasks equipped with magnetic stir bars and reflux condensers, add 4-bromoanisole (1 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.02 mmol), and K₂CO₃ (2 mmol).

-

Solvent Addition: To the first flask, add 10 mL of anhydrous this compound. To the second flask, add 10 mL of anhydrous THF.

-

Inert Atmosphere: Purge both flasks with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

-

Reaction: Heat both reactions to a gentle reflux (for THF, ~66°C; for this compound, a suitable temperature such as 90°C should be chosen and maintained). Stir the reactions for a predetermined time (e.g., 4 hours).

-

Sampling and Analysis: At regular intervals (e.g., every hour), take a small aliquot from each reaction mixture. Quench the aliquot with a small amount of water and extract with a suitable solvent (e.g., ethyl acetate) containing an internal standard. Analyze the organic layer by GC or HPLC to determine the conversion of the starting material and the yield of the product.

-

Work-up: After the reaction is complete, cool the mixtures to room temperature. Add water and extract the product with an appropriate organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Comparison: Compare the reaction kinetics, final product yield, and impurity profile for the reactions in this compound and THF.

Experimental Protocol 2: Determination of the Partition Coefficient and Extraction Efficiency of a Model API

Objective: To determine the octanol-water partition coefficient (logP) of a model API in a this compound/water system and to evaluate its efficiency as an extraction solvent.

Materials:

-

Model API (e.g., ibuprofen, a compound with known logP)

-

This compound

-

1-Octanol

-

Phosphate-buffered saline (PBS, pH 7.4)

-

Separatory funnels

-

UV-Vis spectrophotometer or HPLC

-

Vortex mixer

Procedure:

Part A: Partition Coefficient Determination

-

Prepare a stock solution of the model API in either this compound or water (depending on its solubility).

-

In a separatory funnel, add equal volumes of this compound and water.

-

Add a known amount of the API stock solution to the separatory funnel.

-

Shake the funnel vigorously for 5 minutes and then allow the layers to separate completely.

-

Carefully separate the two layers and measure the concentration of the API in each layer using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Calculate the partition coefficient (P) as the ratio of the concentration of the API in the this compound phase to its concentration in the aqueous phase. Calculate logP.

Part B: Extraction Efficiency

-

Prepare an aqueous solution of the model API at a known concentration.

-

In a separatory funnel, place a known volume of the aqueous API solution.

-

Add an equal volume of this compound.

-

Shake vigorously for 2 minutes and allow the layers to separate.

-

Collect the aqueous layer and measure the concentration of the remaining API.

-

Calculate the extraction efficiency as the percentage of API removed from the aqueous phase.

-

Repeat the extraction with a fresh portion of this compound to determine the efficiency of multiple extractions.

Visualizations

The following diagrams illustrate the decision-making process for green solvent selection and a general workflow for evaluating a new solvent.

Caption: Decision workflow for green solvent selection and evaluation.

Caption: Experimental workflow for solvent performance evaluation.

References

- 1. mdpi.com [mdpi.com]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. This compound | C8H18O | CID 522076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 629-32-3 [chemnet.com]

- 5. This compound|lookchem [lookchem.com]

- 6. scientificlabs.co.uk [scientificlabs.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Application Notes and Protocols for Reactions in 1-Methoxyheptane

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the potential applications and experimental protocols for utilizing 1-methoxyheptane as a solvent in chemical reactions. Due to the limited specific literature on its use as a reaction solvent, this note focuses on its physicochemical properties to predict its utility and provides a general framework for its application in a research and development setting.

Introduction to this compound as a Solvent

This compound is a high-boiling point ether solvent that presents interesting possibilities for organic synthesis. Its properties suggest it could be a suitable replacement for other high-boiling ethers like diphenyl ether or as a less volatile alternative to more common ether solvents like tetrahydrofuran (THF) or diethyl ether. Its potential as a "green" solvent, owing to a likely bio-based production route and lower volatility, makes it an attractive candidate for sustainable chemical processes.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are crucial for determining its suitability for specific reaction conditions and for designing appropriate experimental setups.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₈O | [1][2] |